![molecular formula C5H14ClNO B2741158 3-Amino-3-methyl-2-butanol hydrochloride CAS No. 123743-86-2](/img/structure/B2741158.png)
3-Amino-3-methyl-2-butanol hydrochloride
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Overview
Description
3-Amino-3-methyl-2-butanol, also known by its IUPAC name, is an organic compound with a molecular weight of 103.16 . It is a liquid at room temperature . The compound is used in various applications due to its unique chemical properties .
Molecular Structure Analysis
The InChI code for 3-Amino-3-methyl-2-butanol is 1S/C5H13NO/c1-4(7)5(2,3)6/h4,7H,6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
3-Amino-3-methyl-2-butanol is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Biofuel Production
Metabolic engineering has enabled the microbial synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates. These isomers have potential applications as biofuels, indicating a route for the production of similar compounds like 3-Amino-3-methyl-2-butanol hydrochloride for renewable energy sources (Cann & Liao, 2009). Additionally, engineered strains of Escherichia coli have demonstrated the feasibility of producing 3-methyl-1-butanol, a biofuel, from glucose (Connor & Liao, 2008).
Antimicrobial Activity
Research on N-Substituted-β-amino acid derivatives containing various moieties has shown significant antimicrobial and antifungal activities. This suggests that derivatives of 3-Amino-3-methyl-2-butanol hydrochloride could be explored for developing new antimicrobial agents (Mickevičienė et al., 2015).
Organic Synthesis and Analysis
Chiral alcohols, including those structurally similar to 3-Amino-3-methyl-2-butanol hydrochloride, have been used for enantioselective transport of amino acid hydrochloride, indicating their potential in chiral separation processes (Bryjak et al., 1993). Moreover, α-hydroxy ketone precursors, relevant to the structure of 3-Amino-3-methyl-2-butanol hydrochloride, have been identified as critical for synthesizing novel classes of electro-optic acceptors, highlighting their importance in materials science (He, Leslie, & Sinicropi, 2002).
Safety and Hazards
The compound is associated with several hazard statements, including H315, H318, H335, and H412 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and not getting the compound in eyes, on skin, or on clothing .
Relevant Papers Several papers have been published on the topic of 3-Amino-3-methyl-2-butanol hydrochloride. These papers discuss various aspects of the compound, including its thermodynamic and transport properties , and its use in the flavor and fragrance industry . Further analysis of these papers could provide more detailed information on the compound.
Mechanism of Action
Target of Action
Similar compounds, such as alcohols, typically interact with various biological targets, including enzymes and receptors, to exert their effects .
Mode of Action
It’s worth noting that alcohols generally undergo reactions with hydrohalic acids (hx), resulting in a substitution that produces an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl .
Biochemical Pathways
Related compounds, such as branched-chain aldehydes, are known to be involved in various biochemical pathways, including the production and breakdown pathways relevant for flavor in foods .
Pharmacokinetics
Its water solubility at 25°c is estimated to be 1e+006 mg/l, suggesting that it could be well-absorbed in the body . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
Similar compounds, such as alcohols, can have various effects depending on their specific structures and the biological targets they interact with .
Action Environment
The action of 3-Amino-3-methyl-2-butanol hydrochloride can be influenced by various environmental factors. For instance, its reactivity with hydrohalic acids is acid-catalyzed . Moreover, its physical and chemical properties, such as boiling point and water solubility, can also affect its stability and efficacy .
properties
IUPAC Name |
3-amino-3-methylbutan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(7)5(2,3)6;/h4,7H,6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYZUVBCTHMABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123743-86-2 |
Source
|
Record name | 3-amino-3-methylbutan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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